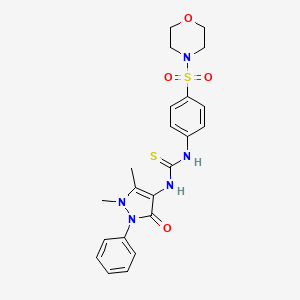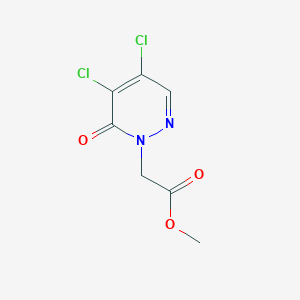
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepines. It was first synthesized in the 1970s and has since been widely used in scientific research as a ligand for the peripheral benzodiazepine receptor (PBR). The PBR is a transmembrane protein that is involved in a variety of physiological processes, including the regulation of mitochondrial function and the immune response.
Wirkmechanismus
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 binds to the PBR with high affinity, leading to a conformational change in the receptor. This conformational change is thought to activate downstream signaling pathways that regulate mitochondrial function and the immune response. The exact mechanism of action of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is still under investigation, but it is thought to involve the modulation of intracellular calcium levels and the regulation of gene expression.
Biochemical and physiological effects:
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, as well as to modulate the immune response by regulating the production of cytokines and chemokines. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 in scientific research is its high affinity for the PBR, which allows for the specific modulation of PBR-mediated signaling pathways. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864. One area of interest is the development of more potent and selective ligands for the PBR. Another area of interest is the investigation of the role of the PBR in the pathogenesis of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Finally, the development of new methods for the delivery of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 to specific tissues or cells could enable more targeted modulation of PBR-mediated signaling pathways.
Synthesemethoden
The synthesis of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride to form an intermediate product, which is then reacted with ammonia to yield the final product. The synthesis of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been extensively used in scientific research as a ligand for the PBR. The PBR is expressed in a variety of tissues, including the brain, immune cells, and peripheral organs. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been used to study the role of the PBR in a variety of physiological processes, including the regulation of mitochondrial function, the immune response, and the pathogenesis of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(2-chloroanilino)-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-2-4-8-13(11)19-15-10-5-1-3-7-12(10)18-14(20)9-17-15/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETAKRDXHHCMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CC=CC3=NC(=O)C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)
![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)